2-bromo-3-methyl-N-(4-phenoxyphenyl)butanamide
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Overview
Description
2-bromo-3-methyl-N-(4-phenoxyphenyl)butanamide is an organic compound with the molecular formula C17H18BrNO2 It is a brominated amide derivative, characterized by the presence of a bromine atom, a methyl group, and a phenoxyphenyl group attached to the butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-methyl-N-(4-phenoxyphenyl)butanamide typically involves a multi-step process. One common method includes the bromination of 3-methylbutanamide, followed by the introduction of the phenoxyphenyl group. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The phenoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-phenoxyphenylamine under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-methyl-N-(4-phenoxyphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), 4-phenoxyphenylamine
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-bromo-3-methyl-N-(4-phenoxyphenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-bromo-3-methyl-N-(4-phenoxyphenyl)butanamide involves its interaction with specific molecular targets. The bromine atom and phenoxyphenyl group play crucial roles in its binding affinity and selectivity towards enzymes and receptors. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptor proteins, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-bromo-3-methyl-4-nitrophenol: Another brominated compound with a nitro group, used in similar research applications.
2-bromo-N-(3,4-dimethylphenyl)benzamide: A structurally related compound with different substituents, used in the study of enzyme inhibition and drug development .
Uniqueness
2-bromo-3-methyl-N-(4-phenoxyphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxyphenyl group enhances its hydrophobic interactions, making it a valuable compound for studying protein-ligand interactions and developing new therapeutic agents .
Properties
IUPAC Name |
2-bromo-3-methyl-N-(4-phenoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-12(2)16(18)17(20)19-13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-12,16H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNUMXZITRQFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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